molecular formula C10H10BrN3 B6354526 1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1152842-08-4

1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6354526
CAS No.: 1152842-08-4
M. Wt: 252.11 g/mol
InChI Key: HANKXPKURVAPNH-UHFFFAOYSA-N
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Description

“1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromophenyl group and an amine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Attached to this ring would be a bromophenyl group and an amine group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon attached to the bromophenyl group, and reactions involving the amine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the bromophenyl group, and the amine group. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Spectral Analysis and Nonlinear Optical Studies

4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) has been synthesized and characterized for structural and spectral properties. The negative HOMO and LUMO energies indicate stability, and the small energy gap between them suggests intramolecular charge transfer, responsible for nonlinear optical properties. The molecule has shown to possess considerable electron donor groups and exhibits significant nonlinear optical properties (Tamer et al., 2016).

Synthesis and Characterization

Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine was synthesized and characterized, focusing on its structure elucidation (Veettil & Haridas, 2010). Similarly, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}-benzene was synthesized and characterized, underlining the significance of molecular structure analysis in scientific research (Veettil & Haridas, 2009).

Antibacterial Activity

Pyrazole Schiff bases have been synthesized and studied for their antibacterial properties. The compounds were confirmed to inhibit the growth of C. albicans and Gram-negative bacteria, indicating their potential as antibacterial agents (Feng et al., 2018).

Crystallographic Analysis and Reactivity Studies

The molecular structures of pyrazole derivatives were analyzed, and their reactivity was discussed, specifically focusing on the impact of intramolecular hydrogen bonding on reductive cyclization processes. The study emphasized the significance of crystallographic analysis and DFT calculations in understanding molecular reactivity (Szlachcic et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific properties of its functional groups. For example, brominated compounds can be hazardous due to the potential release of bromine .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential applications, for example in the development of new pharmaceuticals .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANKXPKURVAPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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